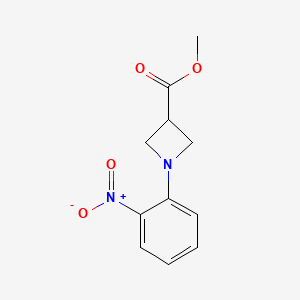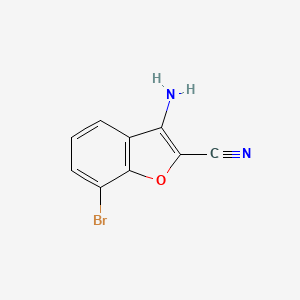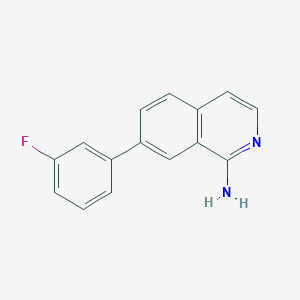
7-(3-Fluorophenyl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Fluorophenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)isoquinolin-1-amine typically involves the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization. Another approach involves the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production methods for fluorinated isoquinolines often involve the use of metal catalysts to facilitate the cyclization and fluorination processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
化学反応の分析
Types of Reactions
7-(3-Fluorophenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
科学的研究の応用
7-(3-Fluorophenyl)isoquinolin-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with unique properties, such as organic light-emitting diodes (OLEDs)
作用機序
The mechanism of action of 7-(3-Fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to bind to biological targets, thereby increasing its potency and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities.
6-Fluoroisoquinoline: Differing in the position of the fluorine atom, which can affect its properties and reactivity.
5-Fluoroisoquinoline: Another positional isomer with distinct characteristics
Uniqueness
7-(3-Fluorophenyl)isoquinolin-1-amine is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .
特性
分子式 |
C15H11FN2 |
|---|---|
分子量 |
238.26 g/mol |
IUPAC名 |
7-(3-fluorophenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C15H11FN2/c16-13-3-1-2-11(8-13)12-5-4-10-6-7-18-15(17)14(10)9-12/h1-9H,(H2,17,18) |
InChIキー |
GOLKTAQWOUKUHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C=CN=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


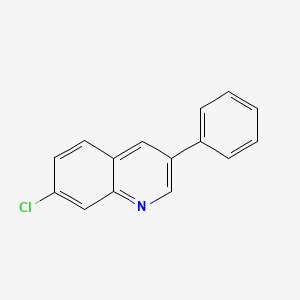

![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)

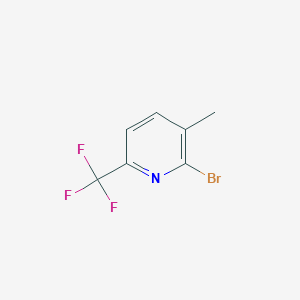


![tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872608.png)

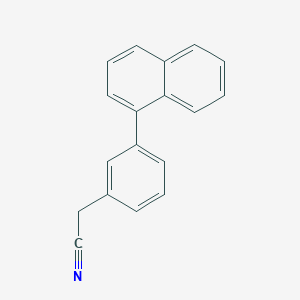
![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)
